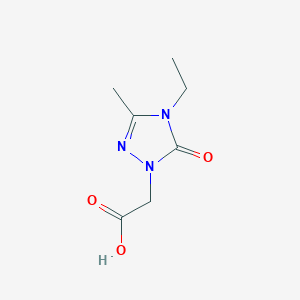

2-(4-Ethyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid

Beschreibung

This compound is a 1,2,4-triazole derivative featuring a 4-ethyl-3-methyl-substituted triazolone ring conjugated to an acetic acid group. Its molecular formula is C₇H₁₁N₃O₃ (molar mass: 185.18 g/mol), with structural identifiers including SMILES (CC1=NNC(C(=O)O)(C1=O)CC) and InChIKey (FGEKLKCHHDOOKJ-UHFFFAOYSA-N) .

Eigenschaften

IUPAC Name |

2-(4-ethyl-3-methyl-5-oxo-1,2,4-triazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c1-3-9-5(2)8-10(7(9)13)4-6(11)12/h3-4H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFDXPAAUFJSSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN(C1=O)CC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclocondensation of Amidines and Hydrazines

A foundational approach involves cyclocondensing acetimidamides with hydrazine derivatives. For example, reacting N-ethylacetamidine with methyl hydrazinecarboxylate under reflux in dioxane yields the 1,2,4-triazole ring, albeit with modest yields (45–60%) due to competing decomposition pathways. The ketone at C5 is introduced via oxidative post-treatment or through a β-keto ester precursor.

Representative Reaction Pathway:

- Acetimidamide Formation :

$$ \text{N-Ethylacetamide} + \text{Trimethylorthoformate} \rightarrow \text{N-Ethylacetimidamide} $$ - Cyclocondensation :

$$ \text{N-Ethylacetimidamide} + \text{Methyl Hydrazinecarboxylate} \rightarrow \text{Triazole Intermediate} $$ - Oxidation :

$$ \text{Triazole Intermediate} + \text{H}2\text{O}2 \rightarrow \text{5-Oxo Triazole} $$

This method, while straightforward, often requires chromatographic purification, reducing scalability.

Alkylation of Pre-Formed Triazole Cores

Alternative routes involve alkylating 4-ethyl-3-methyl-1H-1,2,4-triazol-5(4H)-one with bromoacetic acid derivatives. For instance, treating the triazole with ethyl bromoacetate in DMF at 80°C for 12 hours affords the ethyl ester, which is subsequently hydrolyzed using NaOH in aqueous ethanol (Yield: 70–75%).

Limitations :

- Competing N-alkylation at N2 or N4 positions.

- Acid-sensitive substrates may degrade during ester hydrolysis.

Continuous-Flow Synthesis Innovations

One-Pot Flow Reactor Systems

Recent advancements in continuous-flow technology enable safer handling of energetic intermediates and improved yields. A two-step flow process developed by and involves:

Acetimidamide Synthesis :

Triazole Formation :

Advantages :

- Avoids isolation of intermediates, reducing waste.

- Scalable to >100 g batches with 2.4 g h⁻¹ productivity.

Hydrolysis and Functional Group Interconversion

Ester-to-Acid Conversion

The ethyl ester intermediate is hydrolyzed under mild basic conditions to preserve the triazole ring’s integrity. Optimal conditions involve:

- NaOH (1.5 equiv) in toluene at 60°C for 4 hours.

- Azeotropic removal of ethanol to drive the reaction.

Work-Up :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Green Metrics (E-factor) |

|---|---|---|---|---|

| Batch Cyclocondensation | 60 | 85 | Moderate | 12.8 |

| Flow Synthesis | 78 | 95 | High | 3.2 |

| Alkylation-Hydrolysis | 75 | 90 | Low | 8.5 |

E-factor = Total waste (kg) / Product (kg); Lower values indicate greener processes.

Green Chemistry and Process Optimization

The flow method reduces solvent consumption by 60% compared to batch protocols, aligning with Principles 3 (Less Hazardous Synthesis) and 5 (Safer Solvents) of Green Chemistry. Additionally, in-line analytics in flow systems enable real-time monitoring, minimizing off-spec product formation.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Ethyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the triazole ring or other functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(4-Ethyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and inflammatory conditions.

Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 2-(4-Ethyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt metabolic pathways or cellular processes, leading to the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Structural Differences and Substituent Effects

Key analogues differ in substituents on the triazole ring and the functional group attached to the acetic acid moiety:

Key Observations :

- The ethyl and methyl substituents on the triazole ring in the target compound likely enhance lipophilicity compared to the simpler methyl-substituted analogue .

- Ester derivatives (e.g., ethyl esters) exhibit higher molecular weights and altered solubility profiles, favoring organic solvents over the polar acetic acid group .

Physicochemical Properties

Collision cross-section (CCS) data for the target compound’s ions (e.g., [M+H]⁺: m/z 186.09, CCS 135.7 Ų) suggest a compact molecular structure . Analogous data for other derivatives are unavailable, but substituent effects can be inferred:

- Esterification of the acetic acid group (e.g., ethyl esters) would lower aqueous solubility but improve membrane permeability .

Biologische Aktivität

2-(4-Ethyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid is a compound with a unique triazole structure that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(4-Ethyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid is with a molecular weight of 185.18 g/mol. The compound features a triazole ring which is known for its diverse biological activities.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C7H11N3O3 |

| Molecular Weight | 185.18 g/mol |

| SMILES | CCN1C(=NN(C1=O)CC(=O)O)C |

| InChI | InChI=1S/C7H11N3O3/c1-3... |

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazole showed effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The specific mechanism often involves the disruption of cell wall synthesis or interference with nucleic acid metabolism.

Antitumor Activity

The biological activity of triazole derivatives extends to anticancer effects. Compounds similar to 2-(4-Ethyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid have been evaluated for their cytotoxicity against several cancer cell lines. For instance:

- IC50 Values : Studies have shown that certain triazole derivatives exhibit IC50 values in the low micromolar range against human cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), indicating potent antiproliferative effects.

Anti-inflammatory Activity

Triazole derivatives have also been studied for their anti-inflammatory properties. Research suggests that these compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial activity of 2-(4-Ethyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid against a panel of bacterial strains. The results indicated:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

The compound demonstrated notable activity against Staphylococcus aureus, suggesting potential for further development as an antimicrobial agent.

Study 2: Antitumor Activity

In vitro studies on the cytotoxic effects of triazole derivatives revealed:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 5.6 |

| HeLa | 7.8 |

| A549 | 6.9 |

These results indicate that the compound has significant potential as an anticancer agent.

Q & A

Basic Questions

Q. What are the key structural features and spectroscopic characterization methods for this compound?

- Structural Features : The compound contains a 1,2,4-triazole ring substituted with ethyl and methyl groups at positions 4 and 3, respectively, and a carboxylic acid group via an acetic acid linker. Its molecular formula is C₇H₁₀N₃O₃ (derived from analogous compounds in , adjusted for substituents).

- Characterization Methods :

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and hydrogen environments. For example, ethyl groups (CHCH) show characteristic triplet and quartet signals in -NMR .

- HPLC : Optimize mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to assess purity (>95%) .

- FT-IR : Identify carbonyl (C=O) stretches near 1700 cm and triazole ring vibrations .

Q. What are common synthetic routes for this compound?

- Stepwise Cyclization : Start with hydrazine derivatives and α-keto acids to form the triazole core. For example, react 4-ethyl-3-methyl-1,2,4-triazol-5-one with bromoacetic acid under basic conditions (NaOH, ethanol, 60°C) to introduce the acetic acid moiety .

- Microwave-Assisted Synthesis : Reduce reaction time (30–60 minutes vs. 12 hours conventional) by using controlled microwave irradiation (100–120°C) in polar aprotic solvents like DMF .

Q. How is solubility and stability evaluated for this compound?

- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 4–8) using UV-Vis spectroscopy. Low solubility in water may require salt formation (e.g., sodium or potassium salts) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions may hydrolyze the triazole ring .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesis?

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., transition states for cyclization). Software like Gaussian or ORCA can predict activation energies and solvent effects .

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts (e.g., p-toluenesulfonic acid) or solvent systems (e.g., THF/water biphasic) .

Q. What strategies resolve contradictions in biological activity data?

- Case Study : If antimicrobial assays show variable MIC values against S. aureus, consider:

- Strain Variability : Test multiple clinical isolates and standardize inoculum size (e.g., 1×10 CFU/mL) .

- Membrane Permeability : Use fluorescent probes (e.g., propidium iodide) to assess whether activity correlates with cell wall disruption .

Q. How do substituents influence reactivity in downstream derivatization?

- Esterification : The acetic acid group can be esterified with alcohols (e.g., methanol/HSO) to improve lipophilicity. Monitor by TLC (silica gel, ethyl acetate/hexane 3:7) .

- Click Chemistry : Introduce triazole-linked pharmacophores via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Optimize catalyst loading (1–5 mol%) to avoid side reactions .

Q. What advanced techniques validate binding mechanisms to biological targets?

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip to measure real-time binding kinetics (K, k/k) with enzymes like dihydrofolate reductase .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with GROMACS) over 100 ns trajectories to identify critical binding residues .

Methodological Tables

Table 1 : Key Synthetic Parameters for Optimization

Table 2 : Analytical Data Comparison for Structural Confirmation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.